molecular formula C12H9BrO B8587096 4-(Bromomethyl)-1-naphthaldehyde

4-(Bromomethyl)-1-naphthaldehyde

Cat. No. B8587096
M. Wt: 249.10 g/mol
InChI Key: AOILLUUUBQMJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-1-naphthaldehyde is a useful research compound. Its molecular formula is C12H9BrO and its molecular weight is 249.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Bromomethyl)-1-naphthaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-1-naphthaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Bromomethyl)-1-naphthaldehyde

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

4-(bromomethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H9BrO/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,8H,7H2

InChI Key

AOILLUUUBQMJHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CBr)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(bromomethyl)-1-naphthonitrile (8 g, 33 mmol) in toluene (100 mL) at 0° C. was added dropwise DIBAL-H (1.0 M solution in toluene; 43 mL), and the reaction mixture was stirred at 0° C. for 1 h. 3 N HCl in water (50 mL) was added to the mixture until it became a white slurry and then additional 1 N HCl (20 mL) was added. The organic layer was collected and the aqueous layer was extracted with EtOAc (3 x100 mL). The combined organic layer was dried over Na2SO4 and concentrated under reduced pressure. Purification by flash column chromatography (SiO2, 100-200 mesh; 5% EtOAc in petroleum ether) afforded the title compound as a white solid (7 g, 88%): mp 115-116° C.; 1H NMR (400 MHz, CDCl3) δ 10.41 (s, 1H), 9.35 (m, 1H), 8.22 (m, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.75 (m, 3H), 4.95 (s, 2H); ESIMS m/z 248.88 ([M+H]+).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
88%

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